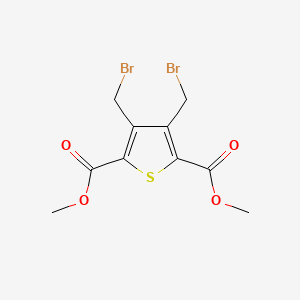
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is an organoboron compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their versatility and stability. The boronic ester moiety in this compound allows it to participate in a variety of chemical reactions, making it a useful building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of a boronic acid with a diol. One common method is the reaction of hexylboronic acid with isopropyl glycol under anhydrous conditions. The reaction is usually carried out in the presence of a dehydrating agent such as molecular sieves to drive the formation of the boronic ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining the precise reaction conditions required for the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes several types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic ester back to the boronic acid.
Substitution: The boronic ester can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Major Products Formed
Oxidation: Hexanol and isopropanol.
Reduction: Hexylboronic acid and isopropylboronic acid.
Substitution: Various biaryl compounds depending on the aryl halide used in the Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which 5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pinacolborane: Another boronic ester with similar reactivity but different steric properties.
Phenylboronic acid: A simpler boronic acid that is widely used in organic synthesis.
Catecholborane: A boronic ester with a different diol component, leading to different reactivity and stability.
Uniqueness
5-Hexyl-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific combination of hexyl and isopropyl groups, which provide a balance of hydrophobicity and steric hindrance. This makes it particularly useful in certain synthetic applications where other boronic esters may not be as effective.
Eigenschaften
CAS-Nummer |
66128-17-4 |
|---|---|
Molekularformel |
C12H25BO2 |
Molekulargewicht |
212.14 g/mol |
IUPAC-Name |
5-hexyl-2-propan-2-yl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H25BO2/c1-4-5-6-7-8-12-9-14-13(11(2)3)15-10-12/h11-12H,4-10H2,1-3H3 |
InChI-Schlüssel |
IMVUHVPKVVLYAA-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCC(CO1)CCCCCC)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


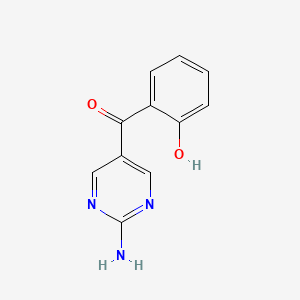
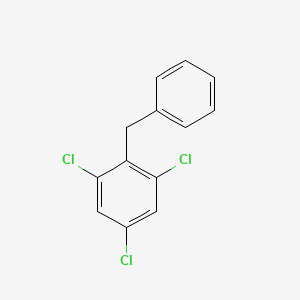
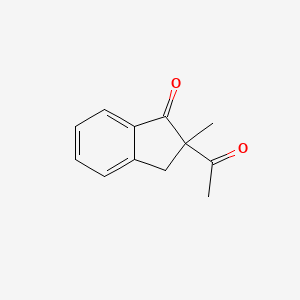
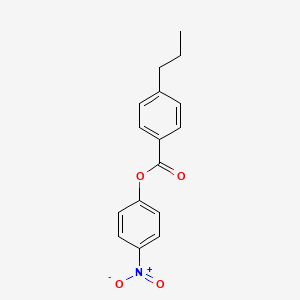
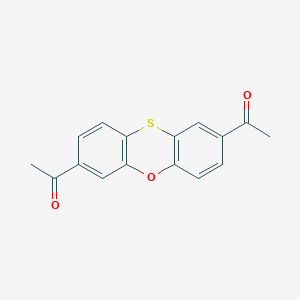
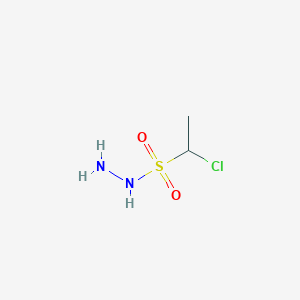
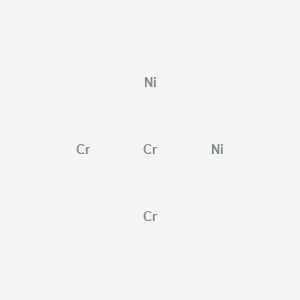
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-benzothiazole](/img/structure/B14484505.png)

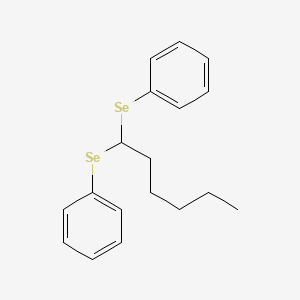
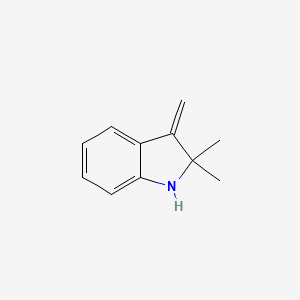
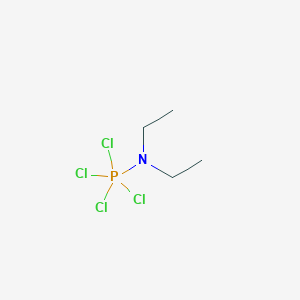
![4-{[Cyano(3-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B14484533.png)
